1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a quinoxaline moiety fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone or an amino alcohol.
Coupling of the Two Moieties: The quinoxaline and piperidine moieties are coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its antiviral and anti-inflammatory properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid: This compound has a similar structure but with an ethyl group at the 4-position of the quinoxaline ring.
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core and exhibit similar biological activities.
Uniqueness
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both quinoxaline and piperidine rings. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(3-oxo-4H-quinoxalin-2-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-13-12(15-10-5-1-2-6-11(10)16-13)17-7-3-4-9(8-17)14(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)(H,19,20) |
InChI Key |
RNXUFKXAIUIKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.